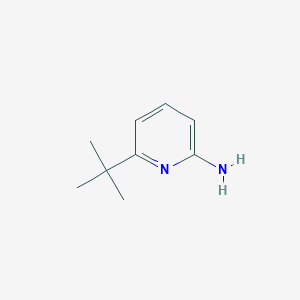

6-Tert-butylpyridin-2-amine

Descripción

6-Tert-butylpyridin-2-amine (CAS: 97634-83-8) is a substituted pyridine derivative featuring a tert-butyl group at the 6-position and an amine group at the 2-position of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to the steric and electronic effects imparted by the tert-butyl group, which enhances stability and influences intermolecular interactions . Its synthesis and characterization are supported by analytical services, including NMR, HPLC, and LC-MS, as documented by Amadis Chemical .

Propiedades

IUPAC Name |

6-tert-butylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2,3)7-5-4-6-8(10)11-7/h4-6H,1-3H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHCLLPVVSLNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542183 | |

| Record name | 6-tert-Butylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97634-83-8 | |

| Record name | 6-tert-Butylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(tert-Butyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-butylpyridin-2-amine typically involves the introduction of the tert-butyl group and the amino group onto the pyridine ring. One common method is the reaction of 2-chloropyridine with tert-butylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of 6-tert-butylpyridin-2-amine may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 6-Tert-butylpyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The tert-butyl group or the amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of catalysts or bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.

Aplicaciones Científicas De Investigación

6-Tert-butylpyridin-2-amine has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound may be used in the study of biological pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 6-tert-butylpyridin-2-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the tert-butyl group may influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position and Heterocycle Variations

6-(4-Tert-Butylphenoxy)Pyridin-3-Amine (CAS: N/A)

- Structure: A pyridine derivative with a 4-tert-butylphenoxy group at the 6-position and an amine at the 3-position.

- This compound is associated with nuclear receptor coactivators (NCOA1/3) and viral tegument proteins (e.g., VP16), suggesting biological applications .

6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine

- Structure : Two pyridine rings linked via an amine, with methyl groups at the 6-positions.

- This compound is categorized as an intermediate for APIs and industrial chemicals .

4,6-Di-tert-butylpyrimidin-2-amine (CAS: 78641-13-1)

- Structure : A pyrimidine core with tert-butyl groups at the 4- and 6-positions and an amine at the 2-position.

- Key Differences : Pyrimidine’s dual nitrogen atoms alter electronic properties compared to pyridine, affecting hydrogen-bonding capacity and solubility. Applications include catalysis and supramolecular chemistry .

Functional Group Modifications

6-(Tert-butylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-amine (CAS: 866132-19-6)

- Structure : A pyrazolopyrimidine scaffold with a tert-butylsulfonyl group and a thienyl substituent.

- This compound is used in kinase inhibition studies .

tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate

- Structure: A nicotinate derivative with cyano, methoxyethyl, and tert-butyl groups.

- Key Differences: The ester and cyano groups enhance electrophilicity, making this compound a precursor for pharmacologically active pyridines. Its crystal structure has been resolved via X-ray diffraction .

Steric and Electronic Effects

Research Findings and Implications

- Steric Effects : The tert-butyl group in 6-Tert-butylpyridin-2-amine provides steric shielding, reducing unwanted side reactions in synthetic pathways . In contrast, 4,6-di-tert-butylpyrimidin-2-amine’s dual tert-butyl groups create a rigid framework for host-guest chemistry .

- Electronic Modulation : Electron-withdrawing groups (e.g., sulfonyl in CAS: 866132-19-6) enhance electrophilicity, while electron-donating groups (e.g., methoxyethyl in nicotinate derivatives) improve solubility .

Actividad Biológica

6-Tert-butylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butyl group at the 6-position and an amino group at the 2-position of the pyridine ring, which influences its chemical reactivity and biological interactions. This article provides an overview of the biological activities associated with 6-tert-butylpyridin-2-amine, supported by various studies and data tables.

The molecular formula of 6-tert-butylpyridin-2-amine is , with a molecular weight of approximately 176.25 g/mol. The compound's structure allows it to engage in diverse chemical reactions, including oxidation, reduction, and substitution reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 176.25 g/mol |

| Functional Groups | Amino, Tert-butyl |

The mechanism of action for 6-tert-butylpyridin-2-amine involves its interaction with specific biological targets. The amino group can form hydrogen bonds or ionic interactions with various biomolecules, while the bulky tert-butyl group affects the compound's hydrophobicity and binding affinity. These interactions can modulate enzymatic activity or receptor functions, leading to various biological effects.

Antinociceptive Effects

Research indicates that derivatives of 6-tert-butylpyridin-2-amine exhibit significant antinociceptive properties. A study involving the evaluation of TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists demonstrated that certain derivatives blocked capsaicin-induced responses, suggesting their potential in pain management.

Case Study: In vivo studies showed that selected derivatives produced strong antiallodynic effects in neuropathic pain models, with some compounds exhibiting a maximum percent maximum possible effect (MPE) of up to 83% at doses of 10 mg/kg in mouse models .

Antimicrobial Activity

The antimicrobial potential of 6-tert-butylpyridin-2-amine and its analogs has been explored in various studies. Compounds related to this structure have shown moderate to strong antibacterial activity against pathogenic strains.

Table 2: Antimicrobial Activity

| Compound | Activity (MIC) | Pathogen |

|---|---|---|

| 6-Tert-butylpyridin-2-amine | Moderate (10–50 µg/mL) | E. coli |

| Derivative A | Strong (<10 µg/mL) | Staphylococcus aureus |

| Derivative B | Moderate (20 µg/mL) | Pseudomonas aeruginosa |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring significantly affect biological activity. For instance, the introduction of different substituents at positions 2 and 6 alters both potency and selectivity for biological targets.

Findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.